An In-depth Technical Guide to 1-(2,5-Dimethoxyphenyl)butan-1-one: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(2,5-Dimethoxyphenyl)butan-1-one: Synthesis, Characterization, and Potential Applications
Introduction and Rationale
Aromatic ketones, and specifically butyrophenones, are a class of compounds with diverse applications. The structural motif of 1-(2,5-dimethoxyphenyl)butan-1-one, featuring a dimethoxy-substituted phenyl ring, is of particular interest. The 2,5-dimethoxy substitution pattern is found in a variety of biologically active molecules.[1][2] The butyrophenone side chain provides a handle for further chemical modifications, making this compound a valuable building block for creating libraries of novel molecules. The dihydroxy analog, 1-(2,5-dihydroxyphenyl)butan-1-one, is a known versatile synthetic intermediate for producing bioactive chalcones, which have shown promise as anti-inflammatory and antimicrobial agents.[3][4] This suggests that the title compound could serve as a protected or alternative precursor in similar synthetic endeavors.
Proposed Synthesis: Friedel-Crafts Acylation
The most direct and reliable method for the synthesis of 1-(2,5-dimethoxyphenyl)butan-1-one is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with butyryl chloride. This electrophilic aromatic substitution reaction is a well-established method for the preparation of aromatic ketones.[5][6]
Reaction Mechanism
The reaction proceeds through the formation of an acylium ion intermediate from the reaction of butyryl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The highly electrophilic acylium ion is then attacked by the electron-rich 1,4-dimethoxybenzene ring to form a resonance-stabilized carbocation (a sigma complex). Subsequent deprotonation of the aromatic ring by the Lewis acid-base complex regenerates the aromaticity and the catalyst, yielding the final product.[5] Due to the electron-donating nature of the methoxy groups, the aromatic ring is highly activated, favoring the acylation reaction.[7]
Caption: Proposed synthetic workflow for 1-(2,5-Dimethoxyphenyl)butan-1-one.
Experimental Protocol
Materials:
-
1,4-Dimethoxybenzene
-
Butyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add butyryl chloride (1.0 eq) dropwise to the stirred suspension.
-
In a separate flask, dissolve 1,4-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane.
-
Add the 1,4-dimethoxybenzene solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 5% HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Physicochemical and Spectroscopic Characterization
As this compound is not extensively documented, the following properties are predicted based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value | Justification/Reference |
| Molecular Formula | C₁₂H₁₆O₃ | Calculated from structure |
| Molecular Weight | 208.25 g/mol | Calculated from structure |
| Melting Point | 60-70 °C | Based on the melting point of 1-(3,4-Dimethoxyphenyl)-1-butanone (65-68 °C). |
| Boiling Point | >300 °C (at atm. pressure) | Extrapolated from the boiling point of 1-(3,4-Dimethoxyphenyl)-1-butanone (160-165 °C at 4 Torr). |
| Appearance | Off-white to pale yellow solid | Typical appearance for aromatic ketones. |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; Insoluble in water. | Based on the polarity of the molecule and general solubility of similar compounds.[8] |
Predicted Spectroscopic Data
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δ ~7.2-7.4 ppm (d, 1H): Aromatic proton ortho to the carbonyl group.
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δ ~6.8-7.0 ppm (m, 2H): Remaining two aromatic protons.
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δ ~3.8 ppm (s, 3H) and δ ~3.7 ppm (s, 3H): Two distinct methoxy group protons.
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δ ~2.9 ppm (t, 2H): Methylene protons alpha to the carbonyl group.
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δ ~1.7 ppm (sextet, 2H): Methylene protons beta to the carbonyl group.
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δ ~1.0 ppm (t, 3H): Methyl protons of the butyl chain.
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δ ~198-202 ppm: Carbonyl carbon.
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δ ~150-160 ppm (2C): Aromatic carbons attached to methoxy groups.
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δ ~110-130 ppm (4C): Remaining aromatic carbons.
-
δ ~55-56 ppm (2C): Methoxy carbons.
-
δ ~38 ppm: Methylene carbon alpha to the carbonyl.
-
δ ~18 ppm: Methylene carbon beta to the carbonyl.
-
δ ~14 ppm: Methyl carbon of the butyl chain.
Note: NMR predictions can be refined using specialized software.[9][10]
The mass spectrum is expected to show characteristic fragmentation patterns for butyrophenones.[11][12][13]
-
Molecular Ion (M⁺): m/z = 208.
-
Alpha-Cleavage: Loss of the propyl radical (•C₃H₇), resulting in a prominent peak at m/z = 165 (the 2,5-dimethoxybenzoyl cation).
-
McLafferty Rearrangement: Loss of a neutral propene molecule (C₃H₆), leading to a fragment at m/z = 166 .
-
~3000-2850 cm⁻¹: C-H stretching of alkyl and methoxy groups.
-
~1670-1685 cm⁻¹: Strong C=O stretching vibration, characteristic of an aromatic ketone where the carbonyl is conjugated with the phenyl ring.[14][15][16][17][18]
-
~1600, ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the methoxy groups.
-
~1050-1000 cm⁻¹: Symmetric C-O-C stretching of the methoxy groups.
Analytical Workflow for Quality Control
A systematic analytical approach is crucial to confirm the identity and purity of the synthesized 1-(2,5-dimethoxyphenyl)butan-1-one.
Caption: Comprehensive analytical workflow for the characterization of 1-(2,5-Dimethoxyphenyl)butan-1-one.
Potential Applications and Research Significance
The structural features of 1-(2,5-dimethoxyphenyl)butan-1-one make it a promising candidate for several applications in research and development:
-
Intermediate for Bioactive Molecules: As a precursor, it can be used in condensation reactions (e.g., Claisen-Schmidt condensation) to synthesize chalcones and other related flavonoids. These classes of compounds are known for their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4]
-
Scaffold in Medicinal Chemistry: The 2,5-dimethoxyphenyl moiety is a key pharmacophore in several centrally active compounds.[1][2] This molecule could serve as a starting point for the development of novel ligands for various receptors and enzymes.
-
Building Block in Organic Synthesis: The ketone functionality allows for a variety of chemical transformations, including reduction to an alcohol, conversion to an oxime, or use in Wittig-type reactions, expanding its utility as a versatile synthetic building block.[8]
Conclusion
This technical guide provides a foundational framework for the synthesis, characterization, and potential utilization of 1-(2,5-dimethoxyphenyl)butan-1-one. By leveraging established synthetic methodologies and predictive analytical techniques based on structurally similar compounds, researchers can confidently produce and validate this valuable chemical intermediate. Its potential as a building block in the synthesis of pharmacologically active compounds warrants further investigation and positions it as a molecule of interest for future drug discovery and development programs.
References
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Positive- and negative-ion mass spectrometry of butyrophenones. PubMed. Available at: [Link]
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12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. PMC. Available at: [Link]
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The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
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CH 336: Ketone Spectroscopy. Oregon State University. Available at: [Link]
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APCD mass spectra of butyrophenone obtained with the methods of (A)... ResearchGate. Available at: [Link]
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19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry | OpenStax. Available at: [Link]
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Synthesis of 1-(2,5-dimethoxyphenyl)-2-methyl-4-phenyl-1-butene. PrepChem.com. Available at: [Link]
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1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0084979). NP-MRD. Available at: [Link]
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NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Available at: [Link]
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How to Predict NMR in ChemDraw. YouTube. Available at: [Link]
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The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. ResearchGate. Available at: [Link]
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Predict all NMR spectra. NMRdb.org. Available at: [Link]
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Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry. Available at: [Link]
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